molecular formula C18H37NO2 B568930 14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide CAS No. 1159908-45-8

14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide

Cat. No.: B568930
CAS No.: 1159908-45-8
M. Wt: 303.523
InChI Key: HXYVTAGFYLMHSO-YQUBHJMPSA-N
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Description

14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide is a synthetically derived fatty acid derivative. . This substitution offers advantages in scientific research, particularly in the field of biophysics.

Biochemical Analysis

Biochemical Properties

Palmitoyl Ethanolamide-d4 shares the biochemical properties of its non-deuterated counterpart, PEA. PEA is proposed to target the peroxisome proliferator-activated receptor alpha (PPAR-α) . It also has affinity to cannabinoid-like G-coupled receptors GPR55 and GPR119 . It lacks affinity for the cannabinoid receptors CB1 and CB2 .

Cellular Effects

In terms of cellular effects, Palmitoyl Ethanolamide-d4, like PEA, has been shown to have anti-inflammatory and anti-hyperalgesic effects . It can inhibit the release of histamine, prostaglandin D2, and TNF-alpha induced by allergens . It also down-regulates the activation of mast cells .

Molecular Mechanism

The molecular mechanism of action of Palmitoyl Ethanolamide-d4 involves its binding to PPAR-α, GPR55, and GPR119 . It inhibits adenylate cyclase and negatively regulates the cAMP/PKA pathway through the αi/o subunit . It also produces several indirect receptor-mediated actions through the so-called entourage effect .

Temporal Effects in Laboratory Settings

In laboratory settings, Palmitoyl Ethanolamide-d4 has been shown to have long-term effects. For instance, it has been demonstrated that when PEA was formulated as an emulsion in corn oil and administered subcutaneously to young DBA/2 mice, the compound was more extensively distributed in several organs, including the brain .

Dosage Effects in Animal Models

In animal models, the effects of Palmitoyl Ethanolamide-d4 vary with different dosages. For example, it has been shown that PEA at a dose of 10 mg/kg body weight significantly reduced intestinal damage and inflammation in a reperfusion injury murine model .

Metabolic Pathways

Palmitoyl Ethanolamide-d4 is involved in the endocannabinoid system’s metabolic pathways . It selectively activates PPARα over PPARβ/δ and PPARγ in HeLa cells expressing the human receptors .

Transport and Distribution

It is known that PEA, the non-deuterated counterpart, is synthesized “on demand” in response to tissue injury/stress as part of a mechanism to restore/maintain homeostasis .

Subcellular Localization

Given its lipid nature and its role in lipid metabolism , it is likely to be found in areas of the cell where lipid metabolism occurs, such as the endoplasmic reticulum and mitochondria.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide typically involves the following steps:

    Deuteration of Hexadecanoic Acid: The starting material, hexadecanoic acid, undergoes deuteration at the 14th and 15th positions. This can be achieved using deuterium gas (D2) in the presence of a suitable catalyst.

    Amidation Reaction: The deuterated hexadecanoic acid is then reacted with 2-aminoethanol to form the desired amide.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Deuteration: Utilizing large-scale deuteration reactors to replace hydrogen atoms with deuterium.

    Continuous Flow Amidation: Employing continuous flow reactors to efficiently carry out the amidation reaction, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces primary or secondary amines.

    Substitution: Produces ethers or esters.

Scientific Research Applications

14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide has several scientific research applications:

    Biophysical Research: Used as a lipid probe for neutron scattering experiments to study the structure and dynamics of biological molecules at the atomic level.

    Lipid Membrane Studies: Incorporated into model membranes to investigate membrane fluidity, organization, and interactions with other biomolecules.

    Pharmacokinetics: Employed in studies to understand the metabolic pathways and distribution of deuterated compounds in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Palmitoylethanolamide: A non-deuterated analog with similar structural features but lacks the deuterium atoms.

    N-arachidonoylethanolamine (Anandamide): Another fatty acid derivative with different biological functions.

Uniqueness

14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide is unique due to its deuterium substitution, which provides advantages in neutron scattering experiments and other biophysical studies. The deuterium atoms enhance the compound’s utility as a probe for investigating lipid membranes and other biological systems.

Properties

IUPAC Name

14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h20H,2-17H2,1H3,(H,19,21)/i2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYVTAGFYLMHSO-RRVWJQJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)C([2H])([2H])CCCCCCCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693946
Record name N-(2-Hydroxyethyl)(14,14,15,15-~2~H_4_)hexadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159908-45-8
Record name N-(2-Hydroxyethyl)(14,14,15,15-~2~H_4_)hexadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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